REACTION_SMILES
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[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12].[Cl:13][CH2:14][Cl:15].[OH2:28].[S:23](=[O:24])(=[O:25])([CH3:26])[Cl:27]>>[CH3:1][c:2]1[c:3]([CH2:4][O:5][S:23](=[O:24])(=[O:25])[CH3:26])[cH:6][cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(CO)cccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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Cc1c(COS(C)(=O)=O)cccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |